molecular formula C14H21NO2 B14839431 2-Tert-butoxy-4-cyclopropoxy-5-ethylpyridine

2-Tert-butoxy-4-cyclopropoxy-5-ethylpyridine

Cat. No.: B14839431
M. Wt: 235.32 g/mol
InChI Key: ZCGRADOVVUMCFY-UHFFFAOYSA-N
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Description

2-Tert-butoxy-4-cyclopropoxy-5-ethylpyridine is a chemical compound with the molecular formula C14H21NO2. It is known for its unique structure, which includes tert-butoxy, cyclopropoxy, and ethyl groups attached to a pyridine ring. This compound is primarily used in research and industrial applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-4-cyclopropoxy-5-ethylpyridine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a pyridine derivative with tert-butyl and cyclopropyl groups under controlled conditions. The reaction conditions often include the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully monitored to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-4-cyclopropoxy-5-ethylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxy or cyclopropoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Tert-butoxy-4-cyclopropoxy-5-ethylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-4-cyclopropoxy-5-ethylpyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Tert-butoxy-5-cyclopropoxy-2-ethylpyridine
  • 2-Tert-butoxy-5-cyclopropoxy-4-methylpyridine

Uniqueness

2-Tert-butoxy-4-cyclopropoxy-5-ethylpyridine is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

4-cyclopropyloxy-5-ethyl-2-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C14H21NO2/c1-5-10-9-15-13(17-14(2,3)4)8-12(10)16-11-6-7-11/h8-9,11H,5-7H2,1-4H3

InChI Key

ZCGRADOVVUMCFY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1OC2CC2)OC(C)(C)C

Origin of Product

United States

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